endo-BCN-PEG4-PNP
Description
Evolution of Bicyclo[6.1.0]non-4-yne (BCN) Derivatives in Click Chemistry
The development of copper-free click chemistry was driven by the need for reactions that are both highly efficient and biocompatible. biochempeg.com This led to the engineering of strained cyclooctynes, which possess significant ring strain that accelerates their reaction with azides without the need for a catalyst. acs.orgnih.gov Bicyclo[6.1.0]non-4-yne (BCN) is a prominent example of such a strained alkyne. wikipedia.org
BCN was developed as a highly reactive partner for SPAAC reactions. broadpharm.comconfluore.com Its fused cyclopropane (B1198618) ring contributes to a high degree of ring strain (approximately 18.5 kcal/mol), which significantly increases the rate of cycloaddition with azides. iris-biotech.de Compared to earlier generations of cyclooctynes, BCN offers a favorable balance of reactivity and stability. conju-probe.com Furthermore, it is relatively small and hydrophilic, which enhances its utility in aqueous biological environments. wikipedia.orgiris-biotech.de
The evolution of BCN derivatives has focused on optimizing reaction kinetics and introducing various functionalities for bioconjugation. Researchers have synthesized a wide array of BCN-containing reagents to enable the labeling of diverse biomolecules, including proteins, nucleic acids, and oligosaccharides. wikipedia.orggoogle.com BCN's reactivity is not limited to azides; it also participates in rapid inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, further expanding its bioorthogonal toolkit. acs.orgnih.gov
| Cyclooctyne (B158145) Derivative | Abbreviation | Approximate Rate Constant (M⁻¹s⁻¹) |
|---|---|---|
| Dibenzocyclooctyne | DBCO | 0.05–0.3 |
| Biarylazacyclooctynone | BARAC | 0.96 |
| Bicyclo[6.1.0]non-4-yne | BCN | 0.1–1.0 |
Data compiled from multiple sources indicating typical reactivity ranges. iris-biotech.de
Structural and Functional Significance of the endo-BCN-PEG4-PNP Motif in Research Applications
The this compound molecule is a heterobifunctional linker, meaning it has two different reactive ends designed for sequential conjugation reactions. Each component of its structure is critical to its function.
The endo-BCN Moiety: This is the bioorthogonal "handle" of the molecule. The bicyclo[6.1.0]non-4-yne group is primed to react with an azide-modified molecule via SPAAC. broadpharm.commedchemexpress.com The "endo" stereoisomer is specified, which can influence the geometry and reactivity of the alkyne. Once this click reaction is complete, the target molecule is stably linked through an aromatic triazole ring. nih.gov
The PEG4 Linker: The tetraethylene glycol (PEG4) chain serves as a hydrophilic spacer. creative-biolabs.comlumiprobe.com This component has several key functions:
Enhanced Solubility: The PEG linker significantly increases the water solubility of the entire reagent and the final conjugate, which is crucial for reactions in aqueous biological buffers. axispharm.comcreative-biolabs.com
Reduced Steric Hindrance: The flexible, 1.4 nm long chain provides spatial separation between the conjugated molecules, minimizing potential interference between them. lumiprobe.comprecisepeg.com
Improved Biocompatibility: PEGylation is a well-established strategy to reduce the immunogenicity and improve the pharmacokinetic properties of biomolecules. creative-biolabs.comaxispharm.com
The p-Nitrophenyl (PNP) Carbonate Group: This is the amine-reactive functional group. The PNP carbonate is highly susceptible to nucleophilic attack by primary amines, such as the side chain of lysine (B10760008) residues in proteins. interchim.frbroadpharm.comnih.gov In this reaction, the amine displaces the p-nitrophenoxide, which is an excellent leaving group, to form a highly stable carbamate (B1207046) (urethane) bond. nih.govrsc.org The release of the yellow-colored p-nitrophenol can also be monitored spectrophotometrically to track the progress of the reaction. emerginginvestigators.org
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₄N₂O₁₀ |
| Molecular Weight | 534.6 g/mol |
| Reactive Group 1 | endo-BCN (reacts with azides) |
| Reactive Group 2 | p-Nitrophenyl Carbonate (reacts with primary amines) |
| Spacer Arm Length | ~1.4 nm (PEG4 portion) |
Data sourced from chemical supplier specifications. lumiprobe.com
Properties
Molecular Formula |
C26H34N2O10 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C26H34N2O10/c29-25(37-19-24-22-5-3-1-2-4-6-23(22)24)27-11-12-33-13-14-34-15-16-35-17-18-36-26(30)38-21-9-7-20(8-10-21)28(31)32/h7-10,22-24H,3-6,11-19H2,(H,27,29)/t22-,23+,24? |
InChI Key |
BVZOGCXKPKMYGZ-VSGJHWFKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1 |
Origin of Product |
United States |
Mechanistic Insights into the Reactivity of Endo Bcn Peg4 Pnp
Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with endo-BCN
The BCN component of the linker is designed for participation in SPAAC, a cornerstone of bioorthogonal chemistry. This reaction enables the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes. precisepeg.comnih.gov
Kinetics and Efficiency of Cycloaddition in Diverse Chemical Environments
The kinetics of the SPAAC reaction are a critical factor in its utility. The reaction follows second-order kinetics, and the rate is highly dependent on the specific structures of the cyclooctyne (B158145) and the azide (B81097), as well as the reaction environment. The endo-isomer of BCN is noted for its high reactivity in SPAAC. enamine.net While less reactive than some dibenzoannulated cyclooctynes (like DIBAC), BCN offers a good balance of reactivity and hydrophilicity. precisepeg.comnih.gov
The reaction rate can be influenced by several factors:
Solvent : The choice of solvent can impact reaction rates. For example, the second-order rate constant for the reaction of BCN-methanol with benzyl azide in DMSO at 37°C was determined to be 0.15 M⁻¹s⁻¹. nih.gov
pH : Higher pH values have been observed to generally increase SPAAC reaction rates in some buffer systems. rsc.org
Temperature : As with most chemical reactions, an increase in temperature leads to an increase in the reaction rate. Monitoring SPAAC ligations at temperatures from 0°C to 60°C has shown a significant increase in reaction rates. nih.gov
Azide Electronics : The electronic properties of the azide partner can influence the reaction kinetics. Electron-deficient aromatic azides can significantly enhance the reaction rate with electron-rich cyclooctynes like BCN. nih.govru.nl
Buffer Composition : Different buffer systems can affect the kinetics. Studies have shown that HEPES buffer may result in higher rate constants compared to PBS, while reactions in cell culture media like DMEM can be faster than in RPMI. rsc.org
| Cyclooctyne | Azide Partner | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| BCN-Methanol (endo-isomer) | Benzyl Azide | DMSO | 37 | 0.15 | nih.gov |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 37 | 1.22 | rsc.org |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 37 | 0.85 | rsc.org |
| Sulfo DBCO-amine | 3-azido-L-alanine | HEPES (pH 7) | 37 | 0.55 | rsc.org |
Nucleophilic Acyl Substitution by the Para-Nitrophenyl (B135317) Carbonate
The second reactive handle on the endo-BCN-PEG4-PNP linker is the para-nitrophenyl (PNP) carbonate. This group functions as an activated ester, susceptible to nucleophilic attack by primary amines.
Formation of Stable Carbamate (B1207046) Linkages with Amines
PNP carbonates are highly reactive compounds that readily undergo nucleophilic acyl substitution with primary amines to form exceptionally stable carbamate linkages. nih.govsigmaaldrich.comsigmaaldrich.com The reaction proceeds via the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the carbonate. This leads to the displacement of the para-nitrophenoxide, a good leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting negative charge.
The release of the p-nitrophenol byproduct, which has a distinct yellow color and can be quantified spectrophotometrically, provides a convenient method for monitoring the progress of the reaction. sigmaaldrich.com
Influence of Reaction Conditions on Specificity and Yield
The efficiency, yield, and specificity of carbamate formation are highly dependent on the reaction conditions. Careful control of these parameters is essential for achieving the desired conjugation outcome.
Amine Nucleophilicity : The reaction rate is influenced by the nature of the amine. Strongly basic primary amines are generally more reactive than weakly basic ones. nih.gov Kinetic studies have shown that the reaction mechanism can be strongly influenced by whether the amine is primary or secondary. researchgate.netrsc.org
Temperature : The reaction is often performed at controlled temperatures. For instance, reactions involving bis(p-nitrophenyl)carbonate are typically conducted between -20°C and 50°C, with a preferred range of 0°C to 30°C. google.com Lowering the temperature, sometimes to as low as -78°C with similar reagents like 4-nitrophenyl chloroformate, can be necessary to achieve good yield and purity. google.com
Solvent : An appropriate organic solvent is required. Dichloromethane is a commonly used solvent for this type of reaction. google.com
Presence of a Base : The reaction can be advantageously carried out in the presence of a non-nucleophilic base, such as triethylamine, to act as a proton scavenger. google.com
pH : In aqueous environments, the pH must be controlled. The amine nucleophile must be in its deprotonated, free-base form to be reactive. Therefore, the pH is typically maintained above the pKa of the amine, but not so high as to cause hydrolysis of the PNP ester.
| Parameter | Influence on Specificity and Yield | Typical Conditions |
|---|---|---|
| Temperature | Affects reaction rate and can influence side reactions. Lower temperatures can improve purity. | 0°C to 30°C google.com |
| Solvent | Affects solubility of reactants and can influence reaction mechanism. | Dichloromethane, THF nih.govgoogle.com |
| Base | Scavenges protons produced during the reaction, driving it to completion. | Triethylamine google.com |
| Amine Basicity | More basic amines are generally more nucleophilic and react faster. | - |
Chemoselectivity and Bioorthogonality in Complex Biological Systems
The key advantage of this compound lies in the orthogonal nature of its two reactive groups. "Bioorthogonal" refers to a chemical reaction that can occur inside a living system without interfering with or being interfered by native biological processes. nih.govru.nl
The BCN group's reactivity is exclusively directed towards azides via SPAAC, a quintessential bioorthogonal reaction. broadpharm.com It shows no reactivity towards the vast array of other functional groups present in a biological milieu, such as amines, thiols, or carboxylates. conju-probe.comconju-probe.com
Simultaneously, the PNP ester is chemoselective for primary amines. While amines are abundant in biological systems (e.g., lysine (B10760008) residues in proteins), the reaction can be controlled by adjusting local concentrations and reaction conditions. For example, a protein can be modified with an azide, then reacted with the BCN end of the linker in a complex biological sample. Subsequently, the purified conjugate, now bearing a PNP-ester, can be reacted with an amine-containing molecule in a controlled, non-biological environment to complete the linkage.
The hydrophilic PEG4 spacer further enhances the utility of the linker by increasing its solubility in aqueous buffers, which is crucial for biological applications, and by providing spatial separation between the two conjugated biomolecules to prevent potential unfavorable interactions. conju-probe.comcreative-biolabs.comcd-bioparticles.net This combination of high reactivity, selectivity, and favorable physical properties makes this compound a powerful tool for chemical biology and bioconjugation.
Academic Applications of Endo Bcn Peg4 Pnp in Bioconjugation and Chemical Probes
Strategies for Protein and Peptide Labeling
The specific and efficient labeling of proteins and peptides is fundamental for studying their function, localization, and interactions. endo-BCN-PEG4-PNP provides a robust method for achieving this through its amine-reactive PNP carbonate group.
The primary strategy for labeling proteins and peptides with this compound involves the covalent modification of primary amine groups. These amines are predominantly found on the side chain of lysine (B10760008) residues and the N-terminus of the polypeptide chain. The PNP carbonate group is a highly reactive electrophile that readily reacts with these nucleophilic amines under mild pH conditions to form a stable carbamate (B1207046) linkage. nih.gov This reaction effectively attaches the BCN-PEG4 moiety to the protein or peptide, introducing a bioorthogonal BCN handle that can be used for subsequent modifications. This method is widely applicable due to the common presence of lysine residues on the surface of most proteins.
This compound is part of a broader class of advanced labeling reagents where the terminal functional group is varied to fine-tune reactivity and specificity. While the PNP carbonate is effective, other amine-reactive groups like N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters are also frequently used in BCN-PEG4 linkers. broadpharm.com PFP esters, for instance, are noted for being more stable in aqueous solutions compared to NHS esters, which can be advantageous for certain bioconjugation protocols. creative-biolabs.combroadpharm.com The development of this toolkit of reagents with different activated esters allows researchers to select the optimal linker based on the specific biomolecule, desired reaction kinetics, and buffer conditions.
| Amine-Reactive Group | General Characteristics | Primary Application Advantage |
|---|---|---|
| p-Nitrophenyl (PNP) Carbonate | Good reactivity with primary amines. nih.gov | Established chemistry for forming carbamate linkages. |
| N-Hydroxysuccinimide (NHS) Ester | High reactivity and efficiency in aqueous buffers, but susceptible to hydrolysis. | Rapid and efficient labeling under controlled conditions. |
| Pentafluorophenyl (PFP) Ester | More stable in aqueous media than NHS esters, while maintaining good reactivity. broadpharm.com | Bioconjugation in physiological buffers where enhanced stability is required. |
Functionalization of Oligonucleotides and Nucleic Acid Constructs
The precise modification of DNA and RNA is crucial for applications in diagnostics, therapeutics, and nanotechnology. This compound is a valuable tool for the functionalization of oligonucleotides that have been synthesized to contain a primary amine.
Standard solid-phase synthesis allows for the incorporation of nucleotides bearing a primary amine group at either the 5' or 3' terminus, or even at internal positions. Reagents like this compound, and its NHS or PFP ester analogues, are used to label these amine-modified oligonucleotides. broadpharm.comcreative-biolabs.combroadpharm.combiosyn.com The reaction proceeds similarly to protein labeling, where the activated carbonate reacts with the primary amine on the oligonucleotide to form a stable covalent bond. This process attaches the BCN-PEG4 linker, rendering the oligonucleotide ready for click chemistry applications. biosyn.com
Once an oligonucleotide is labeled with the BCN group, it becomes a piece of modified genetic material with a bioorthogonal handle. This handle can be specifically targeted with a molecule containing an azide (B81097) group through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. broadpharm.com This enables the attachment of a wide array of functional molecules, including:
Fluorescent dyes for visualization in techniques like fluorescence in situ hybridization (FISH).
Biotin for affinity purification or detection using streptavidin-based systems.
Other biomolecules like peptides or proteins to create complex bio-nanostructures.
This two-step modification strategy—amine reaction followed by click chemistry—provides a highly modular and efficient pathway for creating sophisticated and functional nucleic acid constructs for advanced research applications.
Engineering of Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing off-target toxicity. nih.gov The linker connecting the antibody to the drug is a critical component of an ADC, and heterobifunctional linkers like this compound are well-suited for this purpose. medchemexpress.commedchemexpress.com
The engineering of an ADC using this type of linker typically involves a two-stage process. First, the PNP carbonate end of the linker reacts with the primary amine groups on lysine residues naturally present on the surface of a monoclonal antibody. This step covalently attaches the BCN-PEG4- portion of the linker to the antibody.
In the second stage, a potent cytotoxic payload that has been pre-functionalized with an azide group is introduced. The BCN group on the antibody-linker construct reacts with the azide on the payload via a copper-free click reaction. broadpharm.com This forms a stable triazole linkage, completing the synthesis of the ADC. The hydrophilic PEG4 spacer can help to improve the solubility and pharmacokinetic properties of the final conjugate. This modular approach allows for the separate optimization of the antibody, linker, and drug components before their final assembly into a targeted therapeutic agent. gulfcoastconsortia.org
Investigation of Linker Length and Homogeneity on Conjugate Performance
The PEG4 spacer in this compound plays a crucial role in the performance of the resulting bioconjugate. The length and homogeneity of this spacer can significantly impact several key properties.
Linker Length: The defined length of the PEG4 spacer in this compound offers precise control over the distance between the conjugated molecules. This is critical in applications such as:
Antibody-Drug Conjugates (ADCs): The linker length can influence the steric hindrance around the drug, potentially affecting its interaction with its target. A shorter PEG linker, like PEG4, has been shown in some studies to improve the performance of certain targeted imaging probes.
PROTACs: In Proteolysis-Targeting Chimeras, the distance and orientation between the target protein and the E3 ligase, dictated by the linker length, are critical for efficient ubiquitination and subsequent degradation.
Homogeneity: The use of a discrete PEG linker (dPEG®), such as the PEG4 in this compound, ensures that the resulting bioconjugate population is homogeneous, with each molecule having the same linker length. This is a significant advantage over traditional polydisperse PEG linkers, as it leads to:
Improved Characterization: Homogeneous conjugates are easier to analyze and characterize, leading to a more defined final product.
Reproducible Efficacy: Uniformity in linker length can result in more consistent and reproducible biological activity and pharmacokinetic profiles.
Site-Specific Antibody Conjugation Methodologies
The reactive groups of this compound are well-suited for site-specific antibody conjugation strategies, which aim to produce homogeneous conjugates with a defined drug-to-antibody ratio (DAR).
The PNP carbonate group can react with primary amines, such as the side chain of lysine residues on an antibody. While traditional lysine conjugation can be non-specific due to the abundance of lysine residues, techniques have been developed to target specific lysine residues.
More commonly, the BCN group of this compound is utilized in conjunction with methods that introduce an azide handle at a specific site on the antibody. These methods include:
Enzymatic Modification: Enzymes like microbial transglutaminase (MTGase) can be used to install an azide-containing linker at a specific glutamine residue in the antibody's Fc region.
Glycan Remodeling: The conserved N-glycans on the Fc region of an antibody can be enzymatically modified to incorporate an azide group.
Engineered Cysteine or Unnatural Amino Acids: Antibodies can be engineered to include a cysteine residue or an unnatural amino acid with an azide side chain at a specific location.
Once the azide is installed, this compound can be attached via copper-free click chemistry, resulting in a site-specific conjugate.
| Conjugation Method | Targeted Residue/Region | Key Advantage |
| Enzymatic (MTGase) | Specific glutamine (e.g., Gln295) | High specificity and efficiency |
| Glycan Remodeling | Conserved N-glycans in the Fc region | Targets a region away from the antigen-binding site |
| Engineered Residues | Cysteine or unnatural amino acids | Precise control over conjugation site |
Design and Synthesis of PROteolysis-TArgeting Chimeras (PROTACs)
Utilization as a Linker for E3 Ubiquitin Ligase Recruitment
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound can serve as a component of this linker. In a common synthetic approach, one of the ligands (either for the target protein or the E3 ligase) is modified to contain an azide group. The other ligand is then attached to the this compound via its PNP carbonate group. The two components are then joined using copper-free click chemistry.
The PEG4 spacer provides the necessary length and flexibility for the PROTAC to induce the formation of a productive ternary complex between the target protein and the E3 ligase. The optimization of linker length, composition, and attachment points is a critical aspect of PROTAC design, as even minor changes can significantly impact degradation efficiency.
Mechanisms of Target Protein Degradation Facilitated by PROTACs
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The mechanism involves the following steps:
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a signal for the proteasome, a large protein complex that degrades ubiquitinated proteins. The proteasome recognizes and unfolds the target protein, degrading it into small peptides.
PROTAC Recycling: After the target protein is degraded, the PROTAC is released and can bind to another target protein and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.
Integration into Nanomaterial and Surface Functionalization
The properties of this compound make it a useful tool for the functionalization of nanomaterials and surfaces for various biomedical applications.
Surface Functionalization: Nanoparticles, such as gold nanoparticles or quantum dots, can be functionalized with molecules that present either an amine or an azide group.
If the surface is amine-functionalized, the PNP carbonate group of this compound can be used for attachment. This leaves the BCN group available for subsequent conjugation of an azide-containing biomolecule.
Conversely, if the surface is azide-functionalized, the BCN group can be used for attachment, leaving the PNP carbonate group available for reaction with an amine-containing molecule.
PEGylation: The PEG4 spacer contributes to the "PEGylation" of the nanomaterial surface. PEGylation is a common strategy used to:
Improve Biocompatibility: The hydrophilic PEG chains can reduce non-specific protein adsorption, which can help to prevent recognition by the immune system and prolong circulation time in vivo.
Enhance Solubility and Stability: The PEG layer can improve the solubility of the nanomaterials in aqueous buffers and prevent aggregation.
Targeted Delivery: By using this compound to attach targeting ligands (e.g., antibodies, peptides, or small molecules) to the surface of nanomaterials, it is possible to create targeted drug delivery systems or imaging agents.
| Nanomaterial Application | Role of this compound | Benefit of PEG4 Spacer |
| Targeted Drug Delivery | Covalent attachment of targeting ligands | Improved biocompatibility and circulation time |
| Biosensing | Immobilization of capture probes (e.g., antibodies) | Reduced non-specific binding, enhanced signal-to-noise ratio |
| Bioimaging | Conjugation of imaging agents and targeting moieties | Increased solubility and stability of the imaging probe |
Conjugation to Nanoparticles for Targeted Delivery Research
In the pursuit of targeted drug delivery, nanoparticles are often functionalized with specific ligands to direct them to desired cells or tissues. Bifunctional linkers like this compound are instrumental in this process. Although specific studies detailing the use of the PNP variant are not prevalent in the available literature, research utilizing the closely related NHS ester, endo-BCN-PEG4-NHS, provides a clear blueprint for its application.
One prominent application is the attachment of targeting peptides to the surface of nanoparticles. For instance, researchers have utilized endo-BCN-PEG4-NHS to conjugate targeting peptides to porous silicon (PSi) nanoparticles. nih.gov In a typical workflow, the nanoparticle surface is first modified to introduce primary amines. The amine-reactive end of the linker (the PNP or NHS ester) is then reacted with these amines, coating the nanoparticle with BCN groups. In a subsequent step, a molecule containing an azide group, such as a targeting peptide, is introduced. The azide group on the peptide then specifically reacts with the BCN group on the nanoparticle surface via the SPAAC reaction, resulting in a stable, covalently linked conjugate. nih.gov
This strategy allows for the precise and oriented attachment of targeting moieties, which is crucial for their biological activity. The hydrophilic PEG4 spacer helps to extend the targeting ligand away from the nanoparticle surface, minimizing steric hindrance and improving its accessibility to its receptor on target cells. This approach has been used to improve the tumor-targeting capabilities of nanoparticles in preclinical cancer models. nih.govresearchgate.net
| Nanoparticle Type | Linker Used | Molecule Conjugated | Purpose of Conjugation | Outcome |
|---|---|---|---|---|
| Porous Silicon (PSi) Nanoparticles | endo-BCN-PEG4-NHS | Azido-YIGSR (laminin-derived peptide) | To enhance tumor cell targeting | Successful conjugation of the peptide to the nanoparticle surface via click chemistry, creating targeted nanoparticles (TpNPs). nih.govresearchgate.net |
Creation of Biologically Active Surfaces for Fundamental Studies
The ability to modify surfaces with biological molecules is essential for a wide range of fundamental studies, from investigating cell-material interactions to developing new diagnostic platforms. BCN-PEG linkers play a significant role in the creation of these biologically active surfaces. The process generally involves immobilizing an azide- or BCN-functionalized molecule onto a surface that has been prepared with the complementary reactive group.
A key area of research is the development of anti-fouling surfaces that resist the non-specific adsorption of proteins and cells. This is critical for implantable devices and in vitro cell culture systems. In one study, researchers created an anti-fouling coating on a supramolecular ureidopyrimidinone (UPy)-based material. rsc.orgrsc.org The surface of the material was first functionalized with tetrazine groups. Subsequently, various BCN-functionalized PEG polymers were introduced, which covalently attached to the surface via a highly selective Diels-Alder cycloaddition reaction between the tetrazine and the BCN groups. rsc.orgrsc.org
The study systematically investigated the anti-fouling properties of surfaces coated with different BCN-PEG architectures: mono-functional, bi-functional, and star-shaped. The results demonstrated that the architecture of the PEG linker significantly impacts the anti-fouling performance. While mono-functional BCN-PEG showed a minor reduction in protein and cell adhesion, the bi-functional and star-shaped BCN-PEG coatings provided a complete anti-fouling surface. rsc.orgrsc.org This highlights the versatility of BCN-PEG linkers in creating well-defined, biologically active surfaces for fundamental research into biomaterial interactions.
| Surface Material | BCN-PEG Polymer Architecture | Method of Attachment | Biological Activity Studied | Key Finding |
|---|---|---|---|---|
| Ureidopyrimidinone (UPy)-based supramolecular material | Mono-functional-PEG-BCN | Diels-Alder cycloaddition to a tetrazine-functionalized surface | Protein adsorption and cell adhesion | Minor reduction in protein and cell adhesion. rsc.orgrsc.org |
| Ureidopyrimidinone (UPy)-based supramolecular material | Bi-functional-PEG-BCN | Diels-Alder cycloaddition to a tetrazine-functionalized surface | Protein adsorption and cell adhesion | Demonstrated complete anti-fouling performance. rsc.orgrsc.org |
| Ureidopyrimidinone (UPy)-based supramolecular material | Star-PEG-BCN | Diels-Alder cycloaddition to a tetrazine-functionalized surface | Protein adsorption and cell adhesion | Significantly outperformed mono- and bi-functional polymers in preventing protein adsorption, achieving complete anti-fouling. rsc.orgrsc.org |
Research Methodologies and Analytical Approaches in Endo Bcn Peg4 Pnp Studies
Advanced Spectroscopic and Chromatographic Characterization of Conjugates
The successful conjugation of endo-BCN-PEG4-PNP to a biomolecule, such as a protein or an antibody, results in a new, larger entity with altered physicochemical properties. Confirming the identity and purity of these bioconjugates is a critical first step in their evaluation and application. This is typically achieved through a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural characterization of PEGylated molecules. nih.gov While full NMR analysis of a large protein conjugate is complex, ¹H NMR can be invaluable for confirming the presence of the PEG linker and, in some cases, quantifying the degree of PEGylation. nih.gov Specific proton signals corresponding to the repeating ethylene glycol units of the PEG4 spacer can be identified, although their analysis in the context of a large biomolecule can be challenging. nih.govacs.org For smaller molecule conjugations, NMR provides detailed structural information, confirming the formation of the triazole ring from the SPAAC reaction or the amide bond from the PNP ester reaction. researchgate.net
Mass Spectrometry (MS) is the technique of choice for determining the precise molecular weight of bioconjugates. nih.gov Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) can accurately measure the mass of the conjugate, allowing for confirmation of successful ligation and calculation of the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs). enovatia.com High-resolution mass spectrometry (HRMS) can provide the elemental composition of the linker and its conjugates. enovatia.com
High-Performance Liquid Chromatography (HPLC) is indispensable for the purification and analysis of bioconjugates. nih.govnih.gov Different HPLC modes are employed to separate the conjugate from unreacted starting materials and byproducts.
Reverse-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity. cellmosaic.comcellmosaic.com The conjugation of the this compound linker to a protein will alter its retention time on an RP-HPLC column. aatbio.com
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. nih.gov SEC-HPLC is effective in separating the larger bioconjugate from the smaller, unconjugated linker. acs.org
The data from these techniques are often used in concert to build a comprehensive picture of the bioconjugate's identity and purity.
Table 1: Illustrative Analytical Techniques for Characterization of an Antibody-endo-BCN-PEG4-PNP Conjugate
| Technique | Parameter Measured | Typical Observation for Successful Conjugation |
| ESI-MS | Molecular Weight | An increase in mass corresponding to the addition of one or more this compound linkers. |
| SEC-HPLC | Hydrodynamic Volume | A shift to a shorter retention time compared to the unconjugated antibody, indicating an increase in size. |
| RP-HPLC | Hydrophobicity | A shift in retention time, the direction of which depends on the overall change in hydrophobicity. |
| ¹H NMR | Proton Environment | Appearance of characteristic signals for the PEG spacer, though often with broad peaks due to the large size of the conjugate. |
Optimization Protocols for Bioconjugation Efficiency and Selectivity
Achieving high efficiency and selectivity in bioconjugation reactions is paramount to producing homogeneous and effective conjugates. The dual reactivity of this compound allows for two distinct conjugation strategies, each requiring its own set of optimization protocols.
Optimization of PNP Ester-Amine Coupling: The PNP ester moiety reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond. acs.org The efficiency of this reaction is highly dependent on pH. Typically, a pH range of 7.5 to 8.5 is optimal for promoting the aminolysis reaction while minimizing the competing hydrolysis of the PNP ester. researchgate.netprecisepeg.com The reaction kinetics can be monitored spectrophotometrically by measuring the release of p-nitrophenol, which absorbs light at approximately 400 nm. cam.ac.ukacs.org Optimization studies would involve varying the pH, reaction time, temperature, and the molar ratio of the linker to the biomolecule to maximize conjugation yield and control the degree of labeling.
Optimization of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group reacts with an azide-functionalized molecule in a bioorthogonal manner, meaning the reaction proceeds efficiently in a biological milieu without interfering with native biochemical processes. conju-probe.comaxispharm.com The endo isomer of BCN is known for its high reactivity in SPAAC. enamine.netnih.gov While SPAAC is generally very efficient and does not require a catalyst, reaction conditions can still be optimized. precisepeg.com Factors to consider include the solvent system, temperature, and reaction time. The progress of the SPAAC reaction can be monitored by HPLC or MS, observing the depletion of starting materials and the formation of the triazole product. researchgate.netnih.gov
Table 2: Key Parameters for Optimization of Bioconjugation with this compound
| Reaction Type | Key Parameters | Optimization Goal | Monitoring Technique |
| PNP Ester-Amine Coupling | pH, Molar Ratio, Time, Temperature | Maximize amide bond formation, minimize hydrolysis | UV-Vis Spectrophotometry, HPLC |
| SPAAC | Solvent, Time, Temperature | Maximize triazole formation, ensure stability of reactants | HPLC, Mass Spectrometry |
In Vitro Studies on Biological Compatibility and Reaction Performance
Before a bioconjugate can be considered for more advanced applications, its biological compatibility and performance must be assessed in relevant in vitro systems.
Biological Compatibility: The introduction of a synthetic linker and its subsequent conjugate into a biological system necessitates an evaluation of its biocompatibility. The PEG4 spacer in this compound is designed to enhance water solubility and reduce potential immunogenicity. biochempeg.comaxispharm.com In vitro cytotoxicity assays using relevant cell lines are a standard method to assess whether the linker or the final conjugate has any inherent toxicity. These assays measure cell viability and proliferation in the presence of the test compound.
Table 3: Common In Vitro Assays for Evaluating this compound Conjugates
| Assay Type | Purpose | Example Readout |
| Cytotoxicity Assay (e.g., MTT, XTT) | To assess the inherent toxicity of the linker and the final conjugate. | Cell viability percentage compared to a control. |
| In Vitro Stability Assay | To evaluate the stability of the conjugate in plasma or serum. | Percentage of intact conjugate over time, measured by HPLC or MS. |
| Cell-Based Labeling Efficiency | To determine the performance of SPAAC in a biological environment. | Fluorescence intensity of labeled cells measured by flow cytometry. |
Future Directions and Conceptual Advances in Endo Bcn Peg4 Pnp Research
Exploration of Novel Bioorthogonal Reaction Partnerships
While the strain-promoted alkyne-azide cycloaddition (SPAAC) is the most established reaction for BCN reagents, the quest for faster kinetics, greater selectivity, and orthogonal reaction capabilities has led researchers to explore new bioorthogonal partners. The unique electronic and structural properties of the BCN moiety make it a versatile participant in several types of cycloaddition reactions.
A significant area of advancement is the use of BCN in inverse-electron-demand Diels-Alder (IEDDA) reactions, where it pairs with tetrazine derivatives. bio-itworld.com This reaction is known for its exceptionally fast kinetics, often orders of magnitude faster than SPAAC, enabling the study of rapid biological processes. bio-itworld.com
More recently, a groundbreaking development has been the discovery of a "superfast" photo-activated cycloaddition reaction between BCN and sterically shielded, sulfonated tetrazoles. nih.govnih.govbohrium.com This reaction, triggered by light, proceeds with extraordinary speed and offers spatiotemporal control over the conjugation event. nih.govbohrium.com Research has also identified BCN's ability to participate in strain-promoted alkyne-nitrone cycloaddition (SPANC) and sydnone-BCN cycloaddition, further broadening its bioorthogonal toolkit. nih.gov
The exploration of these novel partnerships significantly expands the scope of what can be achieved with BCN-based probes. The ability to engage in multiple, distinct bioorthogonal reactions opens the door for multiplexed labeling experiments, where different molecular species can be tagged and visualized independently within the same biological system.
The tetrazole-BCN photoclick reaction is particularly noteworthy for its speed, with second-order rate constants reported to be between 11,400 M⁻¹s⁻¹ and 39,200 M⁻¹s⁻¹. nih.gov This rapid ligation has been successfully used for the bioorthogonal labeling of receptors on the surface of live cells in as little as 15 seconds. nih.govbohrium.com This capability is critical for capturing transient biological events and labeling low-abundance biomolecules. nih.gov The development of such diverse reaction pathways transforms BCN from a single-purpose reagent into a multi-faceted hub for complex bioconjugation strategies.
| Reaction Partner | Bioorthogonal Reaction Type | Key Features & Advantages |
| Azide (B81097) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper-free, highly selective, stable triazole linkage, widely established. nih.govbroadpharm.com |
| Tetrazine | Inverse-Electron-Demand Diels-Alder (IEDDA) | Exceptionally fast reaction kinetics, high biocompatibility, enables rapid labeling. bio-itworld.comnih.gov |
| Nitrones | Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Provides an alternative cycloaddition pathway, orthogonal to other click reactions. nih.gov |
| Sydnones | Sydnone-Alkyne Cycloaddition | Offers another distinct class of bioorthogonal ligation for multiplexing. nih.gov |
| Tetrazole | Photo-Activated Cycloaddition ("Photoclick") | Extremely fast kinetics (k₂ up to 39,200 M⁻¹s⁻¹), offers spatiotemporal control via light activation. nih.govresearchgate.net |
Rational Design of Next-Generation BCN-Based Reagents
Building on the core structure of endo-BCN-PEG4-PNP, researchers are applying rational design principles to create next-generation reagents with enhanced stability, reactivity, and functionality. These designs often focus on modifying one of the three key components: the BCN core, the PEG linker, or the terminal activating group (PNP).
One strategy involves altering the BCN ring itself to further increase strain and accelerate reaction rates. Computational studies have guided the design of novel cyclooctynes, such as 3,3-difluoro-BCN (DF-BCN), to enhance reactivity in specific bioorthogonal reactions. rsc.org
Another key area of improvement is the replacement of the p-nitrophenyl (PNP) carbonate or similar activating groups like N-hydroxysuccinimide (NHS) esters. While effective, these esters can have limited stability in aqueous solutions. The development of reagents like endo-BCN-PEG4-PFP ester , which incorporates a pentafluorophenyl (PFP) ester, offers a more stable alternative for labeling primary amines in aqueous media. creative-biolabs.combroadpharm.com
| Reagent Modification | Design Rationale | Improved Property / Function |
| PFP Ester (e.g., endo-BCN-PEG4-PFP ester) | Replace PNP/NHS ester with a more stable activating group. | Increased stability in aqueous solutions for more efficient amine labeling. creative-biolabs.combroadpharm.com |
| Homobifunctional (e.g., bis-endo-BCN-PEG4) | Place BCN groups at both ends of the PEG linker. | Creates a crosslinking agent to connect two azide-modified targets. broadpharm.com |
| Modified BCN Core (e.g., DF-BCN) | Judicious substitution on the cyclooctyne (B158145) ring. | Modulates and enhances reactivity for specific bioorthogonal reactions. rsc.org |
| Diverse Terminal Groups | Attach various functional moieties (e.g., biotin, maleimide). | Expands the range of target molecules and conjugation strategies. broadpharm.com |
Interdisciplinary Applications in Advanced Molecular Tool Development
The conceptual advances in BCN chemistry are fueling the development of sophisticated molecular tools with significant interdisciplinary impact, particularly in medicine, molecular biology, and materials science. The endo-BCN-PEG4 moiety serves as a versatile and efficient handle for constructing these complex molecular architectures.
A prominent application is in the field of oncology with the creation of Antibody-Drug Conjugates (ADCs). nih.gov BCN-PEG linkers are used to attach potent cytotoxic drugs to azide-modified antibodies. medchemexpress.commedkoo.com The defined PEG4 spacer can help improve the solubility and pharmacokinetic properties of the resulting ADC.
In the area of drug discovery, BCN-based linkers are being incorporated into Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com Homobifunctional reagents like bis-PEG-endo-BCN can be used in the synthesis of PROTACs, which are designed to bring a target protein into proximity with an E3 ubiquitin ligase to induce its degradation. medchemexpress.com
In molecular and cell biology, BCN-functionalized nucleoside triphosphates (e.g., dCpBCNTP) have been synthesized and used as substrates for DNA polymerases. acs.org This allows for the metabolic labeling of DNA within living cells. Subsequent click reactions with fluorescent probes enable high-resolution imaging of DNA synthesis, providing powerful insights into cell division and replication. acs.org
| Interdisciplinary Field | Advanced Molecular Tool | Application of this compound (or derivative) |
| Oncology / Therapeutics | Antibody-Drug Conjugates (ADCs) | Serves as a linker to conjugate cytotoxic payloads to tumor-targeting antibodies. nih.govmedkoo.com |
| Drug Discovery | PROTACs | Used in the synthesis of bifunctional molecules that induce targeted protein degradation. medchemexpress.com |
| Cell Biology / Imaging | Live-Cell DNA Labeling | Incorporation into nucleotides for metabolic labeling and subsequent fluorescent imaging of DNA synthesis. acs.org |
| Pharmacology | Cell Surface Receptor Labeling | Enables rapid, light-controlled attachment of probes to receptors on live mammalian cells for functional studies. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the key solubility properties of endo-BCN-PEG4-PNP, and how do they influence solvent selection for bioconjugation reactions?
- Methodological Answer : Determine solubility empirically by testing in polar (e.g., water, DMSO) and non-polar solvents (e.g., DCM, THF) using UV-Vis spectroscopy or dynamic light scattering (DLS). Prioritize solvents that maintain compound stability while ensuring compatibility with biomolecules (e.g., aqueous buffers for protein conjugation). Solubility in DMF and DMSO makes it suitable for organic-phase reactions, while water solubility enables aqueous applications .
Q. How should researchers characterize the purity and structural integrity of this compound during synthesis?
- Methodological Answer : Use HPLC with a C18 column and acetonitrile/water gradient elution to assess purity. Confirm structural integrity via H/C NMR (e.g., characteristic BCN triplet at ~5.3 ppm and PEG4 ethylene oxide signals) and MALDI-TOF mass spectrometry to verify molecular weight. Include retention time comparisons with standards and quantify impurities using integration thresholds (<5%) .
Q. What experimental controls are critical when assessing this compound’s reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions?
- Methodological Answer : Include (1) a negative control without the azide substrate to confirm no non-specific reactivity, (2) a positive control with a validated BCN-azide pair (e.g., BCN-PEG4-amine + azide-modified fluorescein), and (3) kinetic monitoring via fluorescence quenching or LC-MS to track reaction completion. Optimize molar ratios (1:1.2 BCN:azide) and reaction time (2–24 hrs) at 25–37°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cross-linking efficiencies of this compound across different experimental systems?
- Methodological Answer : Systematically test variables such as pH (6.5–8.5), temperature (4–37°C), and steric hindrance (e.g., PEG4 spacer length vs. bulky biomolecules). Use quantitative SDS-PAGE or size-exclusion chromatography (SEC) to compare conjugation yields. Apply error-propagation analysis to identify dominant uncertainty sources (e.g., azide concentration variability) .
Q. What statistical models are appropriate for analyzing dose-response relationships in this compound-mediated drug delivery studies?
- Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation for sigmoidal responses) using software like GraphPad Prism. Validate assumptions via residual plots and Akaike Information Criterion (AIC) comparisons. For multi-variable systems (e.g., PEG4 chain flexibility vs. payload release), employ multivariate ANOVA with post-hoc Tukey tests .
Q. How can computational modeling enhance the design of this compound-based hydrogels for tissue engineering?
- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to predict PEG4 chain flexibility and BCN-azide bond stability under physiological conditions. Validate predictions with rheology (storage/loss modulus) and swelling ratio measurements. Compare simulation-derived mesh sizes with experimental data from SEM or cryo-TEM .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo studies?
- Methodological Answer : Implement strict QC protocols: (1) track starting material purity via COA validation, (2) standardize reaction conditions (e.g., inert atmosphere, fixed stoichiometry), and (3) use orthogonal characterization (NMR, HPLC, HRMS) for each batch. Archive aliquots under argon at -80°C to prevent degradation .
Q. How should researchers design time-resolved experiments to study this compound’s degradation kinetics in physiological environments?
- Methodological Answer : Use fluorescence dequenching (e.g., FRET-based probes) or F NMR to monitor real-time degradation. Simulate physiological conditions (PBS, pH 7.4, 37°C) with/without esterases. Apply pseudo-first-order kinetics models and calculate half-life () from logarithmic plots. Include protease inhibitors to distinguish enzymatic vs. hydrolytic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
